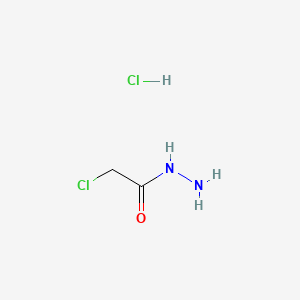

2-Chloroacetohydrazide hydrochloride

Description

Contextualization within Modern Organic Synthesis Research

In the realm of modern organic synthesis, there is a continuous demand for readily available and versatile starting materials that can be elaborated into more complex structures through reliable and high-yielding chemical transformations. 2-Chloroacetohydrazide (B3051095) hydrochloride fits this role adeptly. It serves as a bifunctional reagent, with two distinct reactive sites that can be selectively targeted under different reaction conditions. This dual reactivity allows for its participation in a variety of cyclization and condensation reactions, making it a cornerstone for the construction of diverse heterocyclic scaffolds. nih.gov The presence of a chlorine atom, a good leaving group, and a hydrazide function, a potent nucleophile, within the same molecule provides a powerful platform for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. chemistryjournal.net

Significance as a Versatile Chemical Intermediate and Building Block

The significance of 2-Chloroacetohydrazide hydrochloride lies in its exceptional versatility as a chemical intermediate. It is a key precursor for the synthesis of a multitude of heterocyclic systems, including but not limited to, pyrazoles, triazoles, oxadiazoles, and fused heterocyclic systems. nih.govnih.govresearchgate.net The chloroacetyl moiety readily undergoes nucleophilic substitution reactions, while the hydrazide group can participate in condensation reactions with carbonyl compounds or be acylated to form more complex hydrazide derivatives. rjptonline.orgbibliomed.org This reactivity profile allows for a modular approach to the synthesis of highly functionalized molecules. For instance, the reaction of the analogous N'-(2-chloroacetyl)-2-cyanoacetohydrazide, formed from cyanoacetylhydrazine and chloroacetyl chloride, can be cyclized to form pyrazole (B372694) derivatives, showcasing the utility of the chloroacetylhydrazide core in building such heterocyclic rings. nih.govnih.gov

Overview of Research Trajectories and Key Areas of Investigation

Current research involving this compound and its derivatives is primarily focused on several key areas. A significant trajectory is its application in medicinal chemistry for the development of novel therapeutic agents. The chloroacetohydrazide scaffold has been identified as a covalent inhibitor for enzymes such as Ubiquitin C-terminal hydrolase L1 (UCHL1), which is implicated in various diseases, including cancer. nih.govrjptonline.org This has opened new avenues for the design of targeted therapies.

Another major area of investigation is the exploration of its synthetic utility in creating a wider range of heterocyclic compounds with potential biological activities. Researchers are continuously developing new synthetic methodologies that leverage the unique reactivity of this compound to access novel and complex molecular architectures. This includes its use in multicomponent reactions and the synthesis of fused heterocyclic systems. nih.govnih.gov The development of greener synthetic routes for nitrogen-containing heterocycles also represents an important research direction. tijer.org

Below are data tables detailing the physicochemical properties of this compound and examples of heterocyclic compounds synthesized using its core structure.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 868-83-7 | nih.gov |

| Molecular Formula | C₂H₆Cl₂N₂O | nih.gov |

| Molecular Weight | 144.99 g/mol | bibliomed.org |

| Appearance | White to off-white crystalline solid | nih.gov |

| Solubility | Soluble in water | nih.gov |

| IUPAC Name | 2-chloroacetohydrazide;hydrochloride | researchgate.net |

| InChI Key | VPWJXMVMOBKTQD-UHFFFAOYSA-N | nih.govresearchgate.net |

| SMILES | C(C(=O)NN)Cl.Cl | nih.gov |

Examples of Heterocyclic Systems Derived from Chloroacetylhydrazide Precursors

| Heterocyclic System | Precursors | Key Application/Significance | Source |

| Pyrazole Derivatives | N'-(2-chloroacetyl)-2-cyanoacetohydrazide | Synthesis of novel thiophene, pyran, and thiazole (B1198619) derivatives with potential antitumor activities. | nih.govnih.gov |

| 1,2,4-Triazole (B32235) Derivatives | Acetohydrazide derivatives (formed from chloroacetyl precursors) | Building blocks for compounds with a wide range of biological activities. | researchgate.net |

| Fused Heterocyclic Systems | 2-chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Intermediates for the synthesis of substituted pyrazoles with potential antimicrobial and other biological activities. | rjptonline.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloroacetohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWJXMVMOBKTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061224 | |

| Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-83-7 | |

| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroacetohydrazide Hydrochloride

Conventional Synthetic Routes and Optimization Studies

Conventional methods for synthesizing 2-Chloroacetohydrazide (B3051095) hydrochloride rely on readily available starting materials and established reaction mechanisms. These routes are well-documented in chemical literature.

One of the most direct methods for preparing 2-chloroacetohydrazide is the reaction between chloroacetyl chloride and hydrazine (B178648) hydrate (B1144303). nih.govgoogle.com This reaction is a nucleophilic acyl substitution where the highly reactive acyl chloride is attacked by the hydrazine.

The general procedure involves dissolving hydrazine hydrate in a suitable solvent and cooling the mixture, typically in an ice bath, due to the exothermic nature of the reaction. Chloroacetyl chloride is then added dropwise while maintaining a low temperature to control the reaction rate and minimize side products. sciencemadness.org The reaction of an amine with chloroacetyl chloride is a known method for producing chloroacetamide derivatives. researchgate.netresearchgate.net The resulting 2-chloroacetohydrazide is often generated as the hydrochloride salt or can be subsequently treated with hydrochloric acid. The use of an acid-binding agent can also be employed in this type of synthesis. google.com The final product is typically an intermediate for the synthesis of more complex heterocyclic compounds. nih.gov

| Reagent 1 | Reagent 2 | Key Conditions | Product |

| Chloroacetyl Chloride | Hydrazine Hydrate | Low temperature (e.g., 0°C), controlled addition | 2-Chloroacetohydrazide |

This interactive table summarizes the primary reagents and conditions for the synthesis of 2-Chloroacetohydrazide via the chloroacetyl chloride route.

An alternative and common pathway involves the hydrazinolysis of an ester, specifically ethyl chloroacetate (B1199739), with hydrazine. researchgate.netepstem.net This method is often preferred when the corresponding acyl chloride is unstable or too reactive.

In this synthesis, ethyl chloroacetate is typically refluxed with hydrazine hydrate in a solvent, most commonly ethanol (B145695). researchgate.netepstem.net The reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide. The reaction progress can be monitored until completion. Upon cooling, the product, 2-chloroacetohydrazide, often crystallizes from the reaction mixture and can be collected. Subsequent treatment with hydrochloric acid in a suitable solvent yields the desired hydrochloride salt. This method is a standard procedure for converting esters to their corresponding hydrazides. epstem.net

| Reagent 1 | Reagent 2 | Solvent | Key Condition | Product |

| Ethyl Chloroacetate | Hydrazine Hydrate | Ethanol | Reflux | 2-Chloroacetohydrazide |

This interactive table outlines the typical reagents and conditions for the synthesis of 2-Chloroacetohydrazide from ethyl chloroacetate.

Green Chemistry Approaches to 2-Chloroacetohydrazide Synthesis

In line with the growing emphasis on sustainable chemical practices, green chemistry approaches have been explored for the synthesis of hydrazides. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. semanticscholar.org

Modern synthetic techniques, such as microwave-assisted synthesis and solvent-free reactions, offer significant advantages over conventional methods. researchgate.netrsc.orgrsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing uniform and rapid heating. researchgate.nettubitak.gov.tr The synthesis of various hydrazides and other heterocyclic compounds has been successfully achieved using microwave-assisted protocols, highlighting benefits like simplicity, speed, and efficiency. mdpi.comneliti.comresearchgate.net

Solvent-free, or solid-state, reactions represent another green approach. rsc.orgrsc.org By eliminating the solvent, this method reduces environmental pollution and simplifies the work-up and purification process, making it an economically and environmentally friendly alternative. researchgate.netresearchgate.net For the synthesis of 2-chloroacetohydrazide, a solvent-free approach could involve the direct reaction of the starting materials under specific temperature or pressure conditions, potentially aided by microwave irradiation.

| Technique | Advantages | Relevance to Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, cleaner reactions. researchgate.nettubitak.gov.tr | Can be applied to the reaction of either chloroacetyl chloride or ethyl chloroacetate with hydrazine for a faster, more efficient process. neliti.com |

| Solvent-Free Synthesis | Reduces solvent waste, simplifies purification, lowers environmental impact. researchgate.netrsc.org | Offers a greener alternative by eliminating organic solvents from the reaction process. |

This interactive table compares the advantages of green chemistry techniques applicable to 2-Chloroacetohydrazide synthesis.

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed. semanticscholar.orgwiley-vch.demdpi.com These tools help chemists evaluate the environmental impact of a process and compare different synthetic pathways. mdpi.com

Key metrics include:

Atom Economy (AE): Introduced by Barry Trost, this calculates the proportion of reactant atoms that are incorporated into the final desired product. wiley-vch.de

E-Factor (Environmental Factor): Developed by Roger Sheldon, this metric measures the total mass of waste produced per unit mass of product. semanticscholar.org

Process Mass Intensity (PMI): This metric, often used in the pharmaceutical industry, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. mdpi.commdpi.com

Reaction Mass Efficiency (RME): This is the percentage of the mass of the reactants that ends up in the product, factoring in yield and stoichiometry. wiley-vch.demdpi.com

Applying these metrics to the synthesis of 2-chloroacetohydrazide allows for a comparative analysis of the conventional and green routes. For instance, a solvent-free synthesis would significantly lower the E-Factor and PMI compared to a traditional solvent-based method. researchgate.net The goal in green synthesis design is to maximize metrics like Atom Economy and RME while minimizing the E-Factor and PMI. semanticscholar.orgwiley-vch.de

Purification and Isolation Techniques in Laboratory Synthesis

Regardless of the synthetic route employed, the final step involves the purification and isolation of 2-Chloroacetohydrazide hydrochloride to obtain a product of high purity.

The most common method for purifying solid organic compounds is recrystallization. This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. For this compound, a polar solvent such as ethanol or a mixture of ethanol and water is often suitable for recrystallization. google.comekb.eg

After recrystallization, the purified crystals are isolated by vacuum filtration using equipment like a Büchner funnel. ox.ac.uk The collected solid is then washed with a small amount of cold solvent to remove any remaining soluble impurities. Finally, the product is dried under vacuum, often in a desiccator containing a drying agent, to remove any residual solvent. ox.ac.uk The purity of the final product can be confirmed by techniques such as melting point determination and spectroscopic analysis.

Reactivity Profiles and Mechanistic Investigations of 2 Chloroacetohydrazide Hydrochloride

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group in 2-chloroacetohydrazide (B3051095) hydrochloride is a primary alkyl halide, rendering the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the facile introduction of the acetohydrazide fragment onto various substrates. researchgate.net The ease of replacement of the chlorine atom is a key feature of its chemical behavior. researchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides, analogous structures, is largely defined by the straightforward displacement of the chlorine atom by nucleophiles, including those centered on oxygen, nitrogen, and sulfur atoms. researchgate.net Kinetic studies on similar α-chloroacetanilides with benzylamines indicate a stepwise mechanism where the rate-limiting step is the expulsion of the chloride leaving group from a tetrahedral intermediate. nih.gov For effective synthesis, these SN2 reactions are typically favored under colder conditions and in polar aprotic solvents like DMSO. libretexts.org Primary alkyl halides, such as the chloromethyl group in this compound, are ideal substrates for S_N2 reactions, which generally lead to cleaner products. libretexts.org

Common nucleophiles that can displace the chloride ion include:

Nitrogen Nucleophiles: Amines, anilines, and heterocyclic nitrogen atoms readily attack the electrophilic carbon, forming a new carbon-nitrogen bond. researchgate.net The reaction of N-substituted chloroacetamides with indole (B1671886) derivatives, for instance, occurs in the presence of sodium hydride in DMF. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to form the corresponding ethers. researchgate.net The alkylation of pyridin-3-ols with N-substituted chloroacetamides is an example of such a substitution. researchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react efficiently to form thioethers. researchgate.net The chloroacetohydrazide electrophile has been shown to react with the cysteine residue in the active site of proteins, demonstrating its reactivity towards sulfur nucleophiles. acs.org

The general scheme for these substitution reactions can be represented as: Cl-CH₂-C(O)NHNH₂ + Nu⁻ → Nu-CH₂-C(O)NHNH₂ + Cl⁻ (where Nu⁻ represents a generic nucleophile)

| Nucleophile Type | Example Nucleophile | Product Type | Reaction Conditions Example | Reference |

|---|---|---|---|---|

| Nitrogen | Indole derivatives | Indolyl-N-substituted acetamides | DMF, Sodium Hydride | researchgate.net |

| Oxygen | 2-Arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | - | researchgate.net |

| Sulfur | Cysteine residue (in proteins) | Thioether linkage | - | acs.org |

| Nitrogen | Benzylamines | N-Benzyl-substituted acetamides | DMSO, 55.0 °C | nih.gov |

Amidation and Hydrazide Condensation Reactions

The hydrazide functional group (-C(O)NHNH₂) is a key reactive center in 2-chloroacetohydrazide hydrochloride, participating in amidation and condensation reactions. The terminal amino group of the hydrazide is a strong nucleophile, readily reacting with electrophilic carbonyl compounds. uchile.cl

Amidation: The hydrazide itself is often synthesized via an amide bond formation. For instance, a common synthetic route involves the reaction of a hydrazide intermediate with chloroacetyl chloride to install the chloroacetyl group. acs.org

Hydrazide Condensation: A characteristic reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. uchile.clajgreenchem.com This reaction typically proceeds through a hemiaminal intermediate, followed by dehydration. uchile.cl The reaction of a hydrazide with a ketone can be a crucial step in forming more complex molecules. ajgreenchem.com For example, the condensation of hydrazides with various substituted aromatic aldehydes in an ethanol (B145695) environment is a common synthetic procedure. ajgreenchem.com Similarly, reactions with 1,3-diketones like pentane-2,4-dione can lead to the formation of pyrazole (B372694) rings. nih.gov

These condensation reactions are fundamental to the synthesis of a wide variety of heterocyclic compounds. nih.govnih.gov The pH of the reaction medium can significantly influence the product yield, with optimal pH values often being in the weakly acidic range (pH 4-6) when reacting with aromatic aldehydes in ethanol. nih.gov

| Reactant | Product Type | Reaction Conditions Example | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Aryl-substituted Hydrazones | Ethanol, HCl (to adjust pH to 4-6), reflux | nih.gov |

| Pentane-2,4-dione | Pyrazole derivative | Cyclo-condensation | nih.gov |

| Carbon Disulfide | Mercapto-oxadiazole derivative | - | nih.gov |

| Indoline-2,3-diones | Chromene-containing Hydrazones | Refluxing ethanol | ajgreenchem.com |

Intramolecular Cyclization Pathways and Rearrangement Reactions

The dual functionality of this compound and its derivatives makes them excellent precursors for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic rings. researchgate.net Often, an initial nucleophilic substitution at the chloromethyl group is followed by a subsequent intramolecular cyclization involving the hydrazide moiety. researchgate.net

For example, the reaction of a chloroacetamide analog with thiourea (B124793) can lead to the formation of thiopyrimidine derivatives. journalagent.com Similarly, reaction with thioglycollic acid can yield thiazolidinone structures. journalagent.com The reaction of a hydrazide with carbon disulfide can afford 5-mercapto-1,3,4-oxadiazole derivatives. nih.gov These reactions highlight the versatility of the compound in constructing five- and six-membered heterocycles containing multiple heteroatoms.

While direct evidence for rearrangement reactions of this compound is not prominent in the provided literature, analogous rearrangements in similar systems are well-documented. The Overman rearrangement, for instance, is a journalagent.comjournalagent.com-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. organic-chemistry.org This type of sigmatropic rearrangement highlights a potential, though not explicitly documented, reaction pathway for appropriately substituted derivatives of 2-chloroacetohydrazide. organic-chemistry.org The formation of heterocyclic systems often involves a series of bond-forming and breaking steps that can be mechanistically complex, sometimes involving intermediates that undergo rearrangement before the final stable ring system is formed. researchgate.net

Stability and Degradation Pathways under Various Reaction Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Analogous hydrazide compounds, such as dihydralazine (B103709), have shown sensitivity to high temperature, humidity, UV/Vis light, and pH levels at or above 7. nih.gov

pH: Hydrazide stability is often pH-dependent. Dihydralazine, for example, degrades most rapidly in 1 M NaOH, while being relatively resistant to acidic conditions. nih.gov Conversely, related compounds like hydrochlorothiazide (B1673439) show significant degradation in 1 M HCl. nih.gov This suggests that the stability of this compound would be compromised under strongly basic conditions and potentially under strongly acidic conditions as well.

Temperature and Humidity: Exposure to high temperature and humidity can accelerate the degradation of hydrazide-containing molecules. nih.gov Studies on dihydralazine in a solid mixture with hydrochlorothiazide showed significant degradation (29.70%) after 2 months at 70°C and 80% relative humidity. nih.gov

Light: Photodegradation is another potential pathway. Dihydralazine undergoes photodegradation, a process that can be accelerated by the presence of other compounds. nih.gov Hydrochlorothiazide is also known to be sensitive to UV light. researchgate.net

Oxidative Degradation: The hydrazide moiety can be susceptible to oxidation. The use of oxidants like hydrogen peroxide in combination with processes like hydrodynamic cavitation has been shown to degrade complex organic molecules effectively. nih.gov

Chemical Reactivity and Stability: The chloroacetohydrazide electrophile is considered to be relatively stable to some endogenous nucleophiles, such as glutathione, which is a strong nucleophile involved in detoxification. acs.org However, this stability is relative, and reaction can still occur, especially with extended incubation times. acs.org Degradation pathways for related benzylamines during chlorination involve the formation of imines, which then hydrolyze to aldehydes and lower-order amines. rsc.org

The degradation of hydrazides often follows first-order kinetics. nih.gov The specific degradation products can be complex and may result from interactions with other molecules present in a mixture. nih.gov

Applications As a Synthetic Precursor in Complex Organic Molecule Construction

Synthesis of Heterocyclic Compound Systems

The dual reactivity of 2-chloroacetohydrazide (B3051095) hydrochloride allows for its participation in a variety of cyclization reactions, leading to the formation of key heterocyclic rings such as triazoles and oxadiazoles. The hydrazide functional group typically engages in the initial condensation and ring-forming steps, while the chloroacetyl group often remains as a reactive handle for subsequent functionalization and molecular elaboration.

1,2,4-Triazoles are a prominent class of five-membered nitrogen-containing heterocycles that are core components of numerous pharmaceutical agents. scispace.comresearchgate.net The synthesis of these structures often relies on the use of hydrazide precursors.

The transformation of 2-chloroacetohydrazide hydrochloride into 1,2,4-triazole (B32235) derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of the hydrazide with a compound containing a one-carbon electrophilic center, such as an isothiocyanate.

The general process begins with the reaction of 2-chloroacetohydrazide with a selected phenyl isothiocyanate. scispace.com This reaction forms a thiosemicarbazide (B42300) intermediate. The subsequent cyclization of this intermediate is typically induced by refluxing in the presence of a base, such as sodium hydroxide. This base-catalyzed intramolecular condensation and dehydration leads to the formation of the 1,2,4-triazole ring, specifically a triazole-thiol derivative. The resulting molecule incorporates the chloroacetyl side chain, which is poised for further modification.

Another approach is the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide. researchgate.net While a classic method, its application with 2-chloroacetohydrazide would yield a 3,5-disubstituted-1,2,4-triazole, where one of the substituents is the chloromethyl group derived from the starting material.

Table 1: Generalized Reaction Scheme for 1,2,4-Triazole Formation

| Step | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 2-Chloroacetohydrazide, Phenyl isothiocyanate | N-(chloroacetyl)-N'-phenylthiosemicarbazide | Formation of thiosemicarbazide |

| 2 | 2M Sodium Hydroxide, Reflux | 5-(Substituted)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Base-catalyzed cyclization |

A key advantage of using this compound as a precursor is the inherent presence of the chloroacetyl group on the resulting triazole scaffold. This group serves as a versatile reactive handle for introducing a wide array of chemical functionalities through nucleophilic substitution reactions. rsc.orgnih.gov This strategy allows for the creation of a library of derivatives from a common triazole intermediate, a process often utilized in medicinal chemistry for scaffold hopping and optimizing biological activity. rsc.orgnih.gov

The sulfone moiety, for example, has been demonstrated as a versatile reactive tag for diverse transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations on heterocyclic systems. researchgate.net Similarly, the chloromethyl group on the triazole scaffold derived from 2-chloroacetohydrazide can react with various nucleophiles such as amines, alcohols, and thiols. This allows for the attachment of new substituents, thereby modifying the steric and electronic properties of the molecule. For instance, reaction with primary or secondary amines can introduce new side chains, potentially enhancing the molecule's pharmacological profile. researchgate.net

1,3,4-Oxadiazoles are another class of five-membered heterocycles that are considered important pharmacophores. rsc.org They are often used as bioisosteres for ester and amide groups in drug design to improve metabolic stability and pharmacokinetic properties. rsc.orgnih.gov Acylhydrazides, such as 2-chloroacetohydrazide, are the primary starting materials for their synthesis. researchgate.net

A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from this compound involves a two-step, one-pot reaction. One common route is the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms a potassium dithiocarbazinate salt intermediate. Subsequent heating of this intermediate with a dehydrating agent, such as concentrated sulfuric acid or via oxidative cyclization, leads to the formation of a 5-(chloromethyl)-1,3,4-oxadiazole-2-thiol. nih.gov

Alternatively, 2-chloroacetohydrazide can be reacted with various carboxylic acids or their derivatives, such as acid chlorides or esters, in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The reaction proceeds through the formation of an N,N'-diacylhydrazine intermediate, which then undergoes intramolecular cyclodehydration to yield the 1,3,4-oxadiazole (B1194373) ring. rsc.org The choice of the reacting carboxylic acid derivative determines the substituent at the 5-position of the oxadiazole ring, while the chloromethyl group from the starting material occupies the 2-position.

Table 2: Common Synthetic Routes to 1,3,4-Oxadiazoles

| Route | Reagent 1 | Reagent 2 / Condition | Product Type |

|---|---|---|---|

| A | Carbon Disulfide / KOH | Heat | 5-(chloromethyl)-1,3,4-oxadiazole-2-thiol |

| B | Aroyl Chloride | Phosphorus Oxychloride (POCl₃), Reflux | 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole |

| C | Carboxylic Acid | Dehydrating agent (e.g., POCl₃) | 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole |

The key step in the formation of the 1,3,4-oxadiazole ring from an acylhydrazide precursor is the intramolecular cyclodehydration of a 1,2-diacylhydrazine or a related intermediate. rsc.org After the initial reaction of 2-chloroacetohydrazide with an acylating agent (e.g., an acid chloride or anhydride), the resulting linear diacylhydrazine intermediate is formed.

This intermediate must then be cyclized. This is typically not a spontaneous process and requires specific reagents to facilitate the removal of a molecule of water. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose. researchgate.netresearchgate.net It activates the carbonyl oxygen of one of the acyl groups, making it a good leaving group and promoting the nucleophilic attack by the adjacent amide nitrogen, thereby closing the five-membered ring. Other dehydrating conditions, such as polyphosphoric acid or thionyl chloride, can also be employed to effect this transformation. More recent methods describe the use of reagents like [Et₂NSF₂]BF₄ (XtalFluor-E) as practical cyclodehydration agents. rsc.org The efficiency and mildness of the cyclization step are crucial for achieving good yields of the final oxadiazole product.

Pyrazolone and Pyrazole (B372694) Derivatives

2-Chloroacetohydrazide serves as a key starting material for the synthesis of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, namely pyrazoles and their oxo-derivatives, pyrazolones. The reactivity of the hydrazide group is central to the formation of the core ring structure.

Condensation with Active Hydrogen Species

The classical Knorr synthesis of pyrazoles and the synthesis of pyrazolones can be adapted using 2-chloroacetohydrazide. The fundamental reaction involves the condensation of the hydrazide with a 1,3-dicarbonyl compound or its synthetic equivalent—a molecule containing a methylene (B1212753) group activated by two flanking electron-withdrawing groups. researchgate.net This active hydrogen species readily undergoes condensation with one of the nitrogen atoms of the hydrazide.

For instance, the reaction between 2-chloroacetohydrazide and a β-ketoester like ethyl acetoacetate (B1235776) initiates the formation of a hydrazone intermediate. mdpi.com This step is a classic condensation reaction where the nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of the β-ketoester, followed by the elimination of a water molecule. The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the 1,3-dicarbonyl component. mdpi.comorganic-chemistry.org

In a related approach, the chloroacetyl group itself can be introduced onto a pre-existing pyrazole nucleus. The reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride, a direct precursor to the hydrazide, yields 2-chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-ethanone. rjptonline.org This intermediate serves as a building block for further derivatization. rjptonline.org Similarly, reacting a substituted pyrazole with chloroacetyl chloride in dioxane can lead to N-acylation, affording compounds like N-(4-(2-phenyldiazenyl)-2,5-dihydro-3-hydroxy-1H-pyrazol-5-yl)-2-chloroacetamide. bibliomed.org

Pyrazolone Formation

The synthesis of pyrano[2,3-c]pyrazoles can also be achieved through a multi-component reaction involving hydrazine (B178648), an aldehyde, malononitrile, and a β-ketoester. nih.govnih.gov While not starting directly from 2-chloroacetohydrazide, this illustrates the core principle of using a hydrazine component to build the pyrazole ring through condensation and cyclization.

Table 1: Synthesis of Pyrazole Derivatives Involving a Chloroacetyl Moiety This table is interactive and allows for sorting and filtering of data.

| Starting Pyrazole/Hydrazine | Reagent | Product | Solvent | Reference |

|---|---|---|---|---|

| 3,5-diphenyl-4,5-dihydro-1H-pyrazole | Chloroacetyl chloride | 2-chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-ethanone | Dry Benzene | rjptonline.org |

| 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole | Chloroacetyl chloride | N-(4-(2-phenyldiazenyl)-2,5-dihydro-3-hydroxy-1H-pyrazol-5-yl)-2-chloroacetamide | Dioxane | bibliomed.org |

| Cyanoacetylhydrazine | Chloroacetyl chloride | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (after cyclization) | Not Specified | nih.gov |

Oxazepine Derivatives

The synthesis of seven-membered heterocyclic rings, such as 1,3-oxazepines, can be achieved using 2-chloroacetohydrazide as a precursor, typically through multi-step cycloaddition procedures.

Cycloaddition Procedures for Oxazepine Synthesis

A common strategy involves a two-step synthesis. First, 2-chloroacetohydrazide is condensed with various aromatic aldehydes. This reaction, typically carried out in ethanol (B145695) under acidic conditions, yields N'-arylidene-2-chloroacetohydrazide intermediates (hydrazones). emanresearch.org

These hydrazone compounds are then subjected to a cycloaddition reaction with a suitable cyclic anhydride (B1165640), such as phthalic anhydride, tetrachlorophthalic anhydride, or citraconic anhydride. emanresearch.orgresearchgate.netresearchgate.net This step, often referred to as a [2+5] cycloaddition, involves the reaction of the imine functionality of the hydrazone and the anhydride to form the seven-membered oxazepine ring, which contains both a lactam and a lactone carbonyl group. researchgate.net The reaction is typically performed by refluxing in a dry, non-polar solvent like benzene. researchgate.netscispace.com

Pericyclic Synthesis Routes

The cycloaddition of the N'-arylidene-2-chloroacetohydrazide intermediates with anhydrides is specifically described as a pericyclic synthesis. emanresearch.org Pericyclic reactions are a class of concerted reactions wherein the transition state has a cyclic geometry. The formation of the oxazepine ring from the hydrazone and phthalic anhydride falls into this category, proceeding through a concerted mechanism to yield the final heterocyclic product. emanresearch.org This method has been successfully used to generate a library of novel oxazepine derivatives. emanresearch.org

Table 2: Synthesis of 1,3-Oxazepine Derivatives This table is interactive and allows for sorting and filtering of data.

| Hydrazone Precursor | Anhydride | Reaction Type | Solvent | Reference |

|---|---|---|---|---|

| N'-Arylidene-2-chloroacetohydrazides | Phthalic Anhydride | Pericyclic Synthesis / Cycloaddition | Not Specified | emanresearch.org |

| Imines derived from 4-methyl aniline | Various Cyclic Anhydrides | [2+5] Cycloaddition | Dry Benzene | scispace.com |

| Bis-imines derived from 4,4'-methylenebis(3-chloroaniline) | Various Cyclic Anhydrides | [2+5] Cycloaddition | Dry Benzene | researchgate.net |

Azetidine Derivatives

This compound is a precursor for the synthesis of azetidines, specifically the azetidin-2-one (B1220530) (β-lactam) ring system. The construction of this strained four-membered ring is most famously achieved via the Staudinger synthesis. mdpi.com

The synthetic route begins with the formation of a Schiff base (an imine or hydrazone). 2-Chloroacetohydrazide or its parent hydrazine can be reacted with an aromatic aldehyde to form the required N'-arylidenehydrazide intermediate. jmchemsci.comjmchemsci.comnih.gov

This Schiff base is then reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in an appropriate solvent like dioxane or ethanol. jmchemsci.comnih.govijpjournal.com The reaction is a [2+2] cycloaddition between the ketene (B1206846) (formed in situ from chloroacetyl chloride and triethylamine) and the C=N double bond of the Schiff base. mdpi.com This process directly constructs the 1,4-diaryl-3-chloro-2-azetidinone core. mdpi.com This method is highly versatile and has been used to synthesize a variety of substituted azetidin-2-one derivatives by changing the aldehyde component used to form the initial Schiff base. jmchemsci.comnih.gov

Table 3: Research Findings on Azetidine-2-one Synthesis This table is interactive and allows for sorting and filtering of data.

| Schiff Base Precursor | Reagent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| N'-benzylidene-2-(1H-pyrrol-1-yl)acetohydrazide | Chloroacetyl chloride | Triethylamine | Ethanol | 3-chloro-4-oxoazetidine derivative | jmchemsci.comjmchemsci.com |

| 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids | Chloroacetyl chloride | Triethylamine | Dioxane | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-yl-amino]acetyl-amino}benzothiazole-6-carboxylic acid | nih.gov |

| Substituted 2-methyl-1H-indole-3-carbohydrazide | Chloroacetyl chloride | Triethylamine | 1,4-Dioxane (B91453) | N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide | ijpjournal.com |

Synthesis of Azetidin-2-one Structures

This compound serves as a crucial building block for the synthesis of azetidin-2-ones, also known as β-lactams. The synthetic pathway typically begins with the formation of hydrazones. These are generated by the condensation reaction of the primary amine group of the hydrazide with various aromatic aldehydes.

These resulting Schiff bases (hydrazones) are then subjected to a cyclization reaction. A key method for this transformation is the reaction with chloroacetyl chloride in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like dioxane. nih.gov This process, a variation of the Staudinger synthesis, involves the in situ formation of a ketene from chloroacetyl chloride, which then undergoes a [2+2] cycloaddition with the imine bond (C=N) of the Schiff base to form the four-membered azetidinone ring. derpharmachemica.comresearchgate.net This reaction yields substituted 2-azetidinone derivatives, often with good yields. bepls.com For example, a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were successfully synthesized using this approach. nih.gov

Ring Closure Strategies

The primary ring closure strategy for forming the azetidin-2-one ring from 2-chloroacetohydrazide-derived intermediates is the Staudinger ketene-imine cycloaddition. mdpi.com The critical steps of this strategy are:

Formation of the Imine: A Schiff base (an imine) is first prepared from the hydrazide precursor. nih.govresearchgate.net

Generation of the Ketene: Chloroacetyl chloride is treated with a tertiary amine base (e.g., triethylamine) to eliminate HCl and generate a highly reactive chloroketene intermediate. derpharmachemica.com

Cycloaddition: The nitrogen atom of the imine acts as a nucleophile, attacking the carbonyl carbon of the ketene. This is followed by a conrotatory ring closure to form the stable four-membered β-lactam ring. mdpi.com

The reaction is typically performed at low temperatures (0-5 °C) to control the reactivity of the ketene intermediate. nih.gov The final structure incorporates atoms from both the Schiff base and the chloroacetyl chloride, resulting in a highly functionalized azetidinone core. globalresearchonline.net

Table 1: Synthesis of Azetidin-2-one Derivatives

| Starting Material (Schiff Base) | Reagents | Product | Reference |

|---|---|---|---|

| 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids | Chloroacetyl chloride, Triethylamine, Dioxane | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | nih.gov |

Tetrazole Derivatives

Synthesis via Hydrazone Intermediates

2-Chloroacetohydrazide is a precursor for tetrazole derivatives, which are synthesized via hydrazone intermediates. The initial step involves the reaction of a 2-chloroacetohydrazide derivative with various aldehydes to produce the corresponding Schiff bases (hydrazones). ekb.eg

These hydrazone intermediates are then cyclized to form the tetrazole ring. journalajocs.com A common method involves reacting the Schiff base with sodium azide (B81097) (NaN₃). ekb.eg This reaction is a type of [3+2] cycloaddition, where the azide anion acts as the three-atom component and the nitrile function, generated in situ or otherwise present, acts as the two-atom component. In some syntheses, the hydrazone is reacted with sodium azide in a solvent such as THF or 1,4-dioxane under reflux conditions to yield the final tetrazole derivatives. ekb.egresearchgate.net

Exploration of Tetrazole Ring Systems

The tetrazole ring is a significant pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group. derpharmachemica.comnih.gov The synthesis using 2-chloroacetohydrazide-derived hydrazones allows for the construction of diverse 5-substituted tetrazole systems. ekb.egderpharmachemica.com

The general synthetic route involves the reaction of nitriles with azides. nih.gov In the context of the hydrazide precursor, the key transformation is the conversion of the hydrazone moiety into the tetrazole ring. One documented pathway involves reacting Schiff bases derived from 2-(pyrimidin-2-ylamino)acetohydrazide with sodium azide to successfully synthesize a series of novel tetrazole derivatives. ekb.eg The exploration of these systems is driven by the wide range of applications for tetrazole-containing compounds. derpharmachemica.com The modularity of the synthesis, starting from different aldehydes to create varied hydrazones, allows for the generation of a library of tetrazole derivatives for further investigation. nih.govmdpi.com

Table 2: Synthesis of Tetrazole Derivatives

| Intermediate | Reagents | Product Class | Reference |

|---|---|---|---|

| Schiff bases from 2-(pyrimidin-2-ylamino)acetohydrazide | Sodium Azide, 1,4-Dioxane | Tetrazole derivatives | ekb.egresearchgate.net |

Quinazoline (B50416) and Dihydroquinazoline-4-one Derivatives

Reaction with Anthranilic Acid Derivatives

The scaffold of 2-chloroacetohydrazide is utilized in the synthesis of quinazoline and its dihydro-4-one derivatives through reactions involving anthranilic acid. nih.govnih.gov A widely employed method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid. nih.govjocpr.com

In a specific application, Schiff bases derived from a hydrazide precursor were reacted with anthranilic acid (2-aminobenzoic acid) in a solvent like 1,4-dioxane to produce 2,3-dihydroquinazoline-4-one derivatives. ekb.eg This reaction involves the condensation between the anthranilic acid and the Schiff base, leading to intramolecular cyclization to form the dihydroquinazolineone ring system. nih.govrsc.org The process leverages the reactivity of both the amino and carboxylic acid groups of the anthranilic acid. researchgate.net Various conditions, including the use of catalysts or refluxing in different solvents, have been explored to optimize the synthesis of these heterocyclic structures. nih.govcapes.gov.br

Table 3: Synthesis of Dihydroquinazoline-4-one Derivatives

| Reactants | Solvent | Product Class | Reference |

|---|---|---|---|

| Schiff bases (from hydrazide) and Anthranilic Acid | 1,4-Dioxane | 2,3-Dihydroquinazoline-4-one derivatives | ekb.eg |

| Anthranilamide and Aldehydes | Water | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |

Scaffold Construction

The structure of this compound makes it an ideal candidate for use as a linker or foundational unit in the construction of larger molecular scaffolds. A scaffold, in this context, refers to a core molecular framework upon which further chemical diversity can be built. The piperazine (B1678402) ring system, a common scaffold in medicinal chemistry, provides a conceptual model for this application. nih.govnih.gov

The chloroacetyl group can undergo nucleophilic substitution with an amine, such as one of the nitrogen atoms on a piperazine ring, to form a stable carbon-nitrogen bond. nih.gov Subsequently, the terminal hydrazide group remains available for further reactions. This free hydrazide can then be condensed with various carbonyl compounds or acylated to introduce new functionalities, effectively using the 2-chloroacetohydrazide unit to "stitch" different molecular fragments together into a larger, more complex architecture.

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are a prominent class of heterocyclic compounds with significant applications. The chloroacetohydrazide moiety can be incorporated into these structures to form N'-(1H-benzimidazol-2-yl)-2-chloroacetohydrazide and related compounds.

The synthesis of benzimidazole derivatives featuring the acetohydrazide side chain typically involves the derivatization of a pre-formed benzimidazole ring system rather than the de novo construction of the benzimidazole core from 2-chloroacetohydrazide. A common pathway begins with 1,3-dihydro-2H-1,3-benzimidazole-2-thione. nih.govmdpi.com This starting material is then converted through a series of steps, including oxidation and subsequent reaction with hydrazine hydrate (B1144303), to yield 2-hydrazino-1H-benzimidazole. nih.govresearchgate.net

This intermediate, 2-hydrazino-1H-benzimidazole, possesses a nucleophilic hydrazine group that can be acylated by a suitable chloroacetyl source, such as chloroacetyl chloride, to furnish the final N'-(1H-benzimidazol-2-yl)-2-chloroacetohydrazide product. This sequence effectively attaches the reactive chloroacetohydrazide unit to the benzimidazole scaffold, yielding a versatile intermediate for further synthetic elaboration. arastirmax.com

Pyrimidine (B1678525) Derivatives

Pyrimidines are another class of fundamentally important nitrogen-containing heterocycles. orientjchem.org While numerous methods exist for pyrimidine synthesis, such as the Biginelli reaction which condenses an aldehyde, a β-ketoester, and urea, the direct use of this compound as a primary building block in these classical cyclizations is not widely documented in the surveyed literature. jsynthchem.comwikipedia.org

Incorporation of the chloroacetohydrazide functionality into a pyrimidine scaffold is typically achieved by functionalizing a pre-existing pyrimidine ring. For instance, research has described the synthesis of chloroacetyl pyrimidine, which is then subsequently reacted with hydrazine hydrate. pjsir.org This demonstrates that the two key components of 2-chloroacetohydrazide can be synthetically linked to a pyrimidine core. A plausible synthetic route for incorporating the desired moiety involves starting with an aminopyrimidine. The amino group on the pyrimidine ring can be acylated using chloroacetyl chloride in a standard nucleophilic acyl substitution reaction. The resulting chloroacetylaminopyrimidine intermediate can then be reacted with hydrazine hydrate, which displaces the chlorine atom via nucleophilic substitution to yield the final pyrimidine-substituted acetohydrazide derivative. This step-wise approach allows for the targeted installation of the hydrazide group onto a pyrimidine framework.

Formation of Hydrazone Intermediates and Schiff Bases

One of the most characteristic and widely exploited reactions of this compound is its ability to form hydrazones and Schiff bases. Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH-R₃ and are formed by the reaction of hydrazines or hydrazides with aldehydes or ketones. nih.gov

The reaction proceeds via the nucleophilic attack of the terminal primary amine (-NH₂) of the hydrazide group onto the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable carbinolamine or hemiaminal intermediate, which then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond characteristic of a hydrazone. youtube.com These resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for the synthesis of other heterocyclic systems. nih.gov

Condensation with Aromatic and Aliphatic Aldehydes/Ketones

The condensation reaction to form hydrazones is highly versatile and works with a wide range of carbonyl partners, including both aromatic and aliphatic aldehydes and ketones. The reactivity of the carbonyl compound can influence the reaction conditions, but the fundamental transformation remains the same.

Aromatic Aldehydes: Aromatic aldehydes are common substrates in this reaction. For example, substituted benzaldehydes react with hydrazides to form the corresponding aryl-substituted hydrazones. nih.govresearchgate.net The reaction of 4-fluorobenzaldehyde (B137897) with a benzimidazole thione followed by reaction with thiosemicarbazide (a close analog of a hydrazide) exemplifies this type of condensation to yield a thiosemicarbazone. mdpi.com Similarly, the condensation of various aldehydes with malonic acid is a well-established reaction. ias.ac.in

Aliphatic Ketones: Aliphatic ketones also readily undergo condensation. The reaction of cyanoacetylhydrazine with chloroacetone, an aliphatic ketone, yields the corresponding hydrazide-hydrazone derivative. nih.gov This reaction highlights the utility of even halogenated aliphatic ketones as substrates. Other examples include the reaction of hydrazides with cyclohexanone (B45756) to form the corresponding cyclohexylidenehydrazinyl derivatives. nih.gov

The following table summarizes representative condensation reactions between hydrazides and various carbonyl compounds, illustrating the breadth of this synthetic transformation.

| Reacting Carbonyl Compound | Hydrazide/Analogue | Resulting Product Type | Reference |

| 3-Acetylpyridine | Cyanoacetylhydrazine | Hydrazide-hydrazone derivative | nih.gov |

| Thiophene-2-carbaldehyde | Pyridine-based bis-hydrazide | Hydrazone | nih.gov |

| Cyclohexanone | Pyridine-based bis-hydrazide | bis-(Cyclohexyl tetraamide)pyridine derivative | nih.gov |

| p-Methoxyacetophenone | Pyridine-based bis-hydrazide | bis-(Substituted aryl tetraamide)pyridine derivative | nih.gov |

| Chloroacetone | Cyanoacetylhydrazine | Hydrazide-hydrazone derivative | nih.gov |

| Aromatic Aldehydes | 2-Aminothiophenoles | 2-Substituted Benzothiazoles (via intermediate) | mdpi.com |

| Aliphatic Aldehydes | 2-Aminothiophenoles | 2-Substituted Benzothiazoles (via intermediate) | mdpi.com |

| Substituted Benzaldehydes | 1H-benzimidazol-2-yl-hydrazine | 1H-benzimidazol-2-yl hydrazone | nih.govresearchgate.net |

Subsequent Cyclization of Hydrazones to Diverse Heterocycles

The initial condensation of 2-chloroacetohydrazide with aldehydes or ketones yields hydrazone intermediates. These hydrazones are not merely endpoints but are versatile platforms for subsequent intramolecular or intermolecular cyclization reactions, leading to a wide array of heterocyclic scaffolds. The reactivity of the chloroacetamide group and the hydrazone moiety can be strategically exploited to build rings such as thiazoles, triazoles, and pyrazoles.

Hydrazones derived from hydrazides are known to be universal structural units for the formation of carbon-nitrogen and nitrogen-heteroatom bonds, providing new pathways for constructing nitrogen-containing heterocycles. nih.gov For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. derpharmachemica.com A variation of this reaction can be envisioned where the chloroacetyl part of a 2-chloroacetohydrazide derivative acts as the α-halo-carbonyl equivalent, reacting with a sulfur source to form a thiazole ring. The synthesis of thiazoles often involves the condensation of components that can provide the requisite C-N-C-S backbone. derpharmachemica.comorganic-chemistry.orgnih.gov

Similarly, the synthesis of 1,2,4-triazole derivatives can be achieved through the cyclization of thiosemicarbazide intermediates, which can be prepared from hydrazides. raco.cat The reaction of a 2-chloroacetohydrazide-derived intermediate with appropriate reagents can lead to the formation of fused triazole systems, which are prevalent in medicinal chemistry. mdpi.comnih.gov The general reactivity of hydrazonoyl halides, which share features with 2-chloroacetohydrazide derivatives, in cyclocondensation reactions underscores their utility as precursors to fused heterocycles. jcchems.com

The table below summarizes potential heterocyclic systems that can be synthesized from hydrazide-hydrazone precursors, illustrating the synthetic versatility of intermediates derived from 2-chloroacetohydrazide.

| Heterocyclic System | General Precursors | Potential Reaction Type |

| Thiazoles | α-Halocarbonyl equivalent, Thioamide/Thiourea (B124793) | Hantzsch Synthesis / Condensation |

| 1,2,4-Triazoles | Hydrazide, Isothiocyanate (to form thiosemicarbazide) | Cyclization |

| Pyrazolines | Hydrazone, α,β-Unsaturated carbonyl compound | Michael Addition followed by Cyclization |

| Fused Heterocycles | Functionalized Hydrazone | Intramolecular Cyclocondensation |

Role in Multi-Component Reactions (MCRs)

Multi-Component Reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govdiva-portal.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While specific MCRs starting directly with this compound are not extensively documented in the reviewed literature, its constituent functional groups—the hydrazide and the chloroacetamide electrophile—are staples in MCR chemistry. This suggests a strong potential for its application in such one-pot syntheses.

A notable application is the incorporation of chloroacetamide "warheads" into molecular scaffolds generated through MCRs. nih.gov For example, products of the Gewald three-component reaction, which produces substituted 2-aminothiophenes, can undergo late-stage functionalization with chloroacetyl chloride. nih.gov This demonstrates that the chloroacetamide moiety is compatible with MCR-derived structures and can be used to install a reactive handle onto a complex core in a streamlined fashion. nih.gov

Furthermore, hydrazides are common reactants in various one-pot cyclization reactions that generate heterocyclic systems. For example, hydrazides can react regioselectively with dichloropyrazines in a one-pot reaction to form fused triazolo-pyrazine structures. researchgate.net The inherent reactivity of the hydrazide functional group makes it an ideal component for MCRs designed to build heterocyclic libraries.

Development of Electrophilic Probes and Chemical Tools

The chloroacetamide group within this compound serves as a mildly reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins, most commonly cysteine. This property is harnessed in the development of electrophilic probes and chemical tools for studying protein function and for designing targeted covalent inhibitors. nih.gov

Chloroacetamide Warheads in Fragment-Based Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com Covalent FBDD combines this approach with the use of fragments containing a reactive electrophile. This allows for the detection of even weak binding events through the formation of a stable, irreversible covalent bond, which can be easily identified by mass spectrometry. iaea.org

The chloroacetamide group is a privileged covalent warhead used in these screens. mdpi.comiaea.org Recently, the chloroacetohydrazide scaffold itself was identified as a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), an enzyme implicated in cancer, through a covalent fragment screen. organic-chemistry.orgmdpi.comresearchgate.net In this screen, the chloroacetohydrazide fragment emerged as a top hit due to its ability to covalently modify the target protein with measurable potency and selectivity. organic-chemistry.org

The reactivity of chloroacetamide warheads is considered to be relatively high, but this can be tuned by the surrounding molecular structure to achieve a balance between target engagement and off-target reactivity. iaea.org The table below compares common electrophilic warheads used in FBDD.

| Electrophilic Warhead | Typical Target Residue | Reactivity Profile | Key Features |

| Acrylamide | Cysteine | Tunable, Michael Acceptor | Widely used in approved drugs; reactivity is modulated by substituents. |

| Chloroacetamide | Cysteine | Generally higher than acrylamides | Forms stable thioether bond; effective in fragment screening. nih.goviaea.org |

| Vinylsulfonamide | Cysteine | Tunable, Michael Acceptor | Good rotational flexibility. |

| Fluoromethylketone | Serine, Cysteine | Reactive | Forms a stable hemiketal or thioketal. |

Design of Covalent Modifiers

Once an initial covalent fragment hit like chloroacetohydrazide is identified, it serves as a starting point for the rational design of more potent and selective covalent modifiers. This process involves synthetic elaboration of the fragment to improve its non-covalent binding affinity for the target protein, which in turn increases the efficiency of the covalent bond formation.

The optimization of the initial chloroacetohydrazide hit against UCHL1 provides a clear case study. organic-chemistry.org Starting with the initial fragment hit, which had an IC₅₀ value of 165 μM, researchers synthesized a series of analogues to explore the structure-activity relationship (SAR). organic-chemistry.org Modifications were made to the part of the molecule responsible for reversible binding, while the chloroacetohydrazide warhead was retained.

This optimization led to the development of an improved molecule with a nearly 33-fold increase in potency (single-digit micromolar IC₅₀) and maintained selectivity over the related enzyme UCHL3. organic-chemistry.org The research demonstrated that the acetohydrazide portion of the molecule was crucial for aligning the electrophilic carbon for reaction with the catalytic cysteine of UCHL1. organic-chemistry.org These studies underscore how the chloroacetohydrazide scaffold can be a foundational element in the design of sophisticated covalent modifiers for therapeutic targets. organic-chemistry.orgresearchgate.net

Analytical and Spectroscopic Characterization in Academic Research

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with different bonds absorbing infrared radiation at characteristic frequencies. For 2-chloroacetohydrazide (B3051095) hydrochloride, the key functional groups include the carbonyl group (C=O) of the amide, the N-H bonds of the hydrazide and hydrochloride salt, the C-N bond, and the C-Cl bond.

The analysis of the FT-IR spectrum of 2-chloroacetohydrazide hydrochloride would reveal several key absorption bands. The stretching vibrations of the N-H bonds in the hydrazinium ion (-NH2NH3+) are expected to appear as a broad band in the high-frequency region, typically between 3200 and 2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding. The carbonyl (C=O) stretching vibration, characteristic of the amide group (often referred to as the Amide I band), is anticipated to be a strong, sharp peak around 1700-1650 cm⁻¹. The N-H bending vibration (Amide II band) typically appears in the region of 1650-1550 cm⁻¹. Furthermore, the C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazinium) | Stretch | 3200 - 2800 | Strong, Broad |

| C=O (Amide I) | Stretch | 1700 - 1650 | Strong |

| N-H (Amide II) | Bend | 1650 - 1550 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of this compound, two main signals are expected. The protons of the chloromethyl group (Cl-CH₂-) are adjacent to two electron-withdrawing groups: the chlorine atom and the carbonyl group. This environment would cause a significant downfield shift, placing the signal for these two protons in the range of δ 4.0-4.5 ppm. This signal would appear as a singlet, as there are no adjacent protons to cause splitting.

The protons attached to the nitrogen atoms (-NH-NH₂) exist in a dynamic environment and are exchangeable, especially in a protic solvent. Their chemical shifts can be broad and variable. For the hydrochloride salt, these protons would be significantly deshielded, and their signals are expected to appear as a broad singlet at a downfield position, potentially in the range of δ 8.0-11.0 ppm. The integration of these signals would correspond to a 2:3 ratio (CH₂:NH/NH₂), confirming the proton count of the structure.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cl-CH₂- | 4.0 - 4.5 | Singlet (s) | 2H |

| -NH-NH₂·HCl | 8.0 - 11.0 | Broad Singlet (br s) | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, two distinct carbon signals are expected. The carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield, typically in the range of δ 165-175 ppm. The carbon of the chloromethyl group (Cl-CH₂-) is attached to an electronegative chlorine atom, which also causes a downfield shift, placing its signal in the range of δ 40-50 ppm.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cl-CH₂- | 40 - 50 |

| -C=O | 165 - 175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular formula of this compound is C₂H₆Cl₂N₂O, with a molecular weight of approximately 144.99 g/mol .

In the mass spectrum, the molecular ion peak [M]+ for the free base (2-chloroacetohydrazide, C₂H₅ClN₂O) would be observed at an m/z of approximately 108. The presence of a chlorine atom would result in a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak would appear as two peaks, [M]+ at m/z 108 and [M+2]+ at m/z 110, with a relative intensity ratio of about 3:1.

Common fragmentation pathways would involve the cleavage of the weakest bonds. This could include the loss of a chlorine atom (Cl·), leading to a fragment at m/z 73, or cleavage of the C-C bond, resulting in characteristic fragments.

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 108/110 | [C₂H₅ClN₂O]⁺ | Molecular ion of the free base, showing 3:1 isotopic pattern. |

| 73 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation, showing 3:1 isotopic pattern. |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is fundamental for verifying the empirical formula and assessing the purity of a synthesized sample. The theoretical percentages are calculated from the molecular formula of this compound (C₂H₆Cl₂N₂O). For a sample to be considered pure, the experimentally determined percentages should be in close agreement with the calculated values, typically within a ±0.4% margin.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 16.57 |

| Hydrogen (H) | 4.17 |

| Nitrogen (N) | 19.32 |

| Chlorine (Cl) | 48.90 |

| Oxygen (O) | 11.04 |

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatographic methods are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used.

For the synthesis of this compound, TLC can provide a quick and simple way to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (e.g., silica gel) and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), the separation of components based on polarity can be visualized, often under UV light.

HPLC offers a more quantitative and higher-resolution method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. The compound would be detected by a UV detector, and the purity would be determined by the area percentage of the main peak in the chromatogram. This technique is highly effective for separating the product from any unreacted starting materials or by-products, providing a reliable assessment of its purity. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely used, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions by separating components of a mixture. For a polar compound like this compound, the choice of the stationary and mobile phases is critical to achieve effective separation from other reactants and products.

In the synthesis of various heterocyclic compounds, TLC is instrumental for reaction monitoring. The consumption of starting materials, such as 2-chloroacetohydrazide, and the formation of products can be visualized on a TLC plate. The separation is based on the differential partitioning of the compounds between the stationary phase, typically silica gel, and a mobile phase. More polar compounds tend to have a stronger interaction with the polar silica gel and thus move a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

For the analysis of polar hydrochloride salts, like this compound, polar solvent systems are generally required to facilitate migration on the TLC plate. A common approach involves using a mixture of a polar organic solvent, such as methanol or ethyl acetate, with a less polar solvent, like chloroform or hexane, to achieve an optimal separation. The progress of reactions involving 2-chloroacetohydrazide is often monitored by TLC, and while specific Rf values are highly dependent on the exact conditions, the disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. For instance, in syntheses involving 2-chloroacetohydrazide, a mobile phase of chloroform and methanol has been utilized to monitor the reaction's completeness.

Interactive Table: Representative TLC Conditions for Polar Compounds

| Stationary Phase | Mobile Phase Composition (v/v) | Analyte Type | Typical Rf Range |

| Silica Gel 60 F254 | Chloroform:Methanol (9:1) | Polar organic molecules | 0.2 - 0.6 |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane (1:1) | Moderately polar compounds | 0.3 - 0.7 |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9.5:0.5) | Amine hydrochlorides | 0.1 - 0.4 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly suited for the analysis of pharmaceutical impurities and reaction mixtures, providing information on the identity and quantity of the components. Given that this compound is a known starting material and a potential impurity in the synthesis of pharmaceuticals like Sitagliptin, HPLC-MS plays a vital role in its characterization.

Due to its polar nature, the analysis of this compound by reversed-phase HPLC (RP-HPLC) can be challenging, as it may exhibit poor retention on traditional non-polar stationary phases (like C18). To overcome this, several strategies can be employed. One approach is the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of highly polar compounds. Another strategy within RP-HPLC is the use of aqueous mobile phases with polar-endcapped columns or ion-pairing reagents to improve retention.

In the context of analyzing impurities in drug substances, a stability-indicating RP-HPLC method is often developed. Such methods are designed to separate the active pharmaceutical ingredient from all potential impurities and degradation products. For a compound like this compound, a typical RP-HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is varied over time, is commonly used to achieve the separation of compounds with a wide range of polarities. The mass spectrometer then provides detection and confirmation of the identity of the eluted compounds based on their mass-to-charge ratio.

Interactive Table: Representative HPLC-MS Conditions for Polar Analytes

| Column Type | Mobile Phase A | Mobile Phase B | Gradient Profile | Detection Mode |

| C18 (Reversed-Phase) | 0.1% Formic Acid in Water | Acetonitrile | Gradient from 5% to 95% B | Positive ESI-MS |

| HILIC | Acetonitrile with 5mM Ammonium Formate | Water with 5mM Ammonium Formate | Gradient from 95% to 50% A | Positive/Negative ESI-MS |

| Polar-Endcapped C18 | 10mM Ammonium Acetate in Water | Methanol | Isocratic or Gradient | Positive ESI-MS |

Future Research Directions and Unexplored Avenues in 2 Chloroacetohydrazide Hydrochloride Chemistry

Development of Novel Green Synthetic Methodologies

The traditional synthesis of 2-Chloroacetohydrazide (B3051095) hydrochloride and its derivatives often relies on conventional heating and the use of volatile organic solvents, which present environmental and safety concerns. Future research should prioritize the development of green and sustainable synthetic protocols.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.netfip.org The application of microwave irradiation to the synthesis of 2-Chloroacetohydrazide hydrochloride derivatives could significantly enhance reaction efficiency. For instance, the condensation of 2-Chloroacetohydrazide with various aldehydes and ketones to form hydrazones, key intermediates for many heterocyclic systems, could be expedited. Research has shown that microwave irradiation can complete similar reactions in minutes with high yields, compared to several hours required for conventional heating. researchgate.net Future work could focus on optimizing reaction conditions, such as power, temperature, and solvent choice (including solvent-free conditions), to maximize the benefits of this technology for the synthesis of a wide array of derivatives.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, offers another avenue for green synthesis. nih.govnih.govconicet.gov.ar Ultrasound irradiation can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. The synthesis of heterocyclic compounds using ultrasound has been shown to reduce reaction times and improve yields. eurekaselect.commdpi.com Future investigations could explore the utility of ultrasound in the cyclization reactions of this compound with various electrophiles to afford novel heterocyclic structures. The potential for conducting these reactions at ambient temperature would further contribute to the green credentials of this methodology.

Catalyst-Free and Eco-Friendly Solvents:

A significant advancement in green chemistry is the development of catalyst-free reactions and the use of environmentally benign solvents. Glycerol, for example, has been successfully employed as a solvent for the synthesis of various heterocyclic compounds under catalyst-free conditions. Future research could explore the feasibility of using this compound in similar solvent systems to synthesize novel compounds, minimizing the need for hazardous catalysts and organic solvents.

| Green Methodology | Potential Application for 2-Chloroacetohydrazide HCl | Reported Advantages for Analogous Compounds |

| Microwave-Assisted Synthesis | Synthesis of hydrazone and heterocyclic derivatives | Reduced reaction times (minutes vs. hours), increased yields (50-80%). researchgate.net |

| Ultrasound-Assisted Synthesis | Cyclization reactions to form novel heterocycles | Shorter reaction times, higher yields, milder conditions. nih.govmdpi.com |

| Catalyst-Free Synthesis in Green Solvents | Condensation and cyclization reactions | Avoidance of toxic catalysts, use of biodegradable solvents. |

Expansion of Derivatization Strategies to Underexplored Heterocyclic Systems

The reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. However, its full potential in accessing underexplored heterocyclic systems remains to be realized.

Synthesis of Fused Heterocycles:

Future research should focus on the development of tandem or multi-component reactions starting from this compound to construct fused heterocyclic systems. The intramolecular cyclization of derivatives of 2-Chloroacetohydrazide could lead to the formation of novel bicyclic and polycyclic compounds with potential biological activities. nih.govresearchgate.net For example, reaction with appropriate precursors could yield fused systems containing pyrazole (B372694), triazole, or thiazole (B1198619) rings.

Reaction with Novel Binucleophiles: